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Compound of Interest

4-lodo-3-methoxy-1,2-thiazole-5-
Compound Name:
carboxylic acid

Cat. No.: B13457358

Get Quote

Executive Summary

The isothiazole (1,2-thiazole) ring is a "privileged scaffold" in oncology, serving as a bioisostere
to the more common thiazole and pyrazole rings found in blockbuster drugs like Dabrafenib
and Lenvatinib. The specific building block 4-lodo-3-methoxy-1,2-thiazole-5-carboxylic acid
represents a high-value "tri-vector" core for Diversity-Oriented Synthesis (DOS).

Its structural logic allows for independent functionalization at three critical positions:

o C5-Carboxylic Acid: Gateway for amide coupling to establish the "Hinge Binder" or "Solvent
Front" interactions.

o C4-lodide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira) to introduce hydrophobic aryl cores.

o C3-Methoxy Group: An electronic tuner that modulates the basicity of the ring nitrogen and
can be demethylated to a hydroxyl group for additional H-bonding.
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This guide details the "Amide-First, Coupling-Second" strategy, a robust protocol designed to
minimize side reactions and maximize library throughput.

Strategic Retrosynthesis & Pathway Design

To synthesize a library of anticancer agents, we utilize a convergent approach. The 4-iodo
handle is preserved during the initial amide coupling to prevent catalyst poisoning or
protodeiodination, which can occur if the cross-coupling is attempted on the free acid.

Pathway Logic (DOT Visualization)

The following diagram illustrates the workflow from the core scaffold to a functionalized kinase
inhibitor library.

4-lodo-3-methoxy-
1,2-thiazole-5-COOH
(Core Scaffold)

Step 2: Suzuki-Miyaura
(Pd(dppf)CI2 / Ar-B(OH)2)

Yield: 60-80%

Step 1: Amide Coupling Yield: >85% Intermediate A: + Aryl Boronic Aci
(HATU/DIPEA) 4-lodo-Isothiazole-5-Carboxamide
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Figure 1: Modular synthesis workflow. The "Amide-First" route protects the acidic proton,
facilitating the subsequent base-sensitive Suzuki coupling.

Detailed Experimental Protocols
Pre-requisites & Materials

 Starting Material: 4-lodo-3-methoxy-1,2-thiazole-5-carboxylic acid (CAS: Available via
custom synthesis or catalog suppliers).

e Reagents: HATU (coupling agent), DIPEA (base), Pd(dppf)CI2-DCM (catalyst), Aryl Boronic
Acids.

e Solvents: DMF (anhydrous), 1,4-Dioxane, Water.

Protocol A: C5-Amidation (The "Anchor" Step)

This step installs the moiety responsible for interacting with the solvent-exposed region of the
kinase ATP pocket.
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Rationale: We use HATU over EDCI/HOBt because the electron-rich 3-methoxy group can
reduce the electrophilicity of the C5-carbonyl. HATU ensures rapid activation.

e Activation: Charge a reaction vial with 4-lodo-3-methoxy-1,2-thiazole-5-carboxylic acid
(2.0 equiv, 1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir
at Room Temperature (RT) for 5 minutes.

e Coupling: Add HATU (1.2 equiv, 1.2 mmol) in one portion. The solution should turn
yellow/orange. Stir for 10 minutes to form the activated ester.

o Addition: Add the desired Amine (e.g., 3-aminopyridine, 4-fluoroaniline, or morpholine) (1.1
equiv).

o Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (Target Mass = MW_acid +
MW _amine - 18).

o Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO3 (2 x 20 mL), water (1 x 20
mL), and brine. Dry over Na2S0O4 and concentrate.

 Purification: Flash chromatography (Hexane/EtOAc gradient).
o Expected Yield: 85-95%.

o Checkpoint: Verify retention of the lodine atom via Mass Spec (look for characteristic |-
isotope pattern if applicable, though lodine is monoisotopic, the mass defect is significant).

Protocol B: C4-Suzuki Cross-Coupling (The "Core" Step)

This step installs the hydrophobic aryl group that occupies the deep selectivity pocket of the
enzyme.

Rationale: The C4-position is sterically crowded by the adjacent C3-methoxy and C5-
carboxamide. We use Pd(dppf)CI2 and elevated temperatures to overcome steric hindrance.

e Setup: In a microwave vial or pressure tube, dissolve Intermediate A (from Protocol A, 1.0
equiv) in 1,4-Dioxane (10 mL/mmol).

» Reagents: Add the Aryl Boronic Acid (1.5 equiv) and 2M Na2CO3 (aq) (3.0 equiv).
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» Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes (Critical step to prevent

homocoupling).

o Catalyst: Add Pd(dppf)CI2-DCM (0.05 equiv / 5 mol%). Seal the vessel immediately.

e Reaction: Heat to 90°C for 4-16 hours (or 110°C for 30 min in Microwave).

o Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

Concentrate the filtrate.

 Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended

to remove de-iodinated byproducts.

Case Study: Synthesis of "Iso-Lenvatinib" Analog

To validate this protocol, we synthesized a structural analog of a VEGFR inhibitor using the

isothiazole scaffold.

Target Structure:N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(4-hydroxyphenyl)-3-

methoxyisothiazole-5-carboxamide.

Parameter Experimental Value Notes
) 4-chloro-3- Electron-poor aniline; required
Step 1 Amine ) N ) ) o
(trifluoromethyl)aniline 40°C heating during amidation.
Step 1 Yield 82% Isolated as a white solid.

Step 2 Boronic Acid

4-hydroxyphenylboronic acid

Protected as 4-
benzyloxyphenylboronic acid
to prevent catalyst poisoning,

then deprotected.

Step 2 Yield

68%

Suzuki coupling successful.

Final Purity

>98% (HPLC @ 254 nm)

Confirmed by 1H-NMR.

Mechanism of Action (Signaling Pathway)
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The resulting compounds are designed to act as Type Il inhibitors, binding to the inactive
conformation (DFG-out) of kinases.
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Figure 2: Mechanism of Action. The isothiazole inhibitor binds to the kinase, blocking the
phosphorylation cascade essential for tumor angiogenesis.

Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
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e De-iodination: If the Suzuki coupling yields the "reduced" product (H instead of Aryl at C4),
the reaction is "starved" of boronic acid or the catalyst loading is too low.

o Fix: Increase Boronic Acid to 2.0 equiv and ensure strict oxygen-free conditions.

» Regioselectivity: The 3-methoxy group is stable. However, harsh acidic conditions (e.qg.,
BBr3) used for demethylation (if converting OMe -> OH) can hydrolyze the C5-amide.

o Fix: Use milder reagents like LiCI/DMA at 140°C for demethylation if the 3-hydroxy variant
is desired.

Analytical Specifications

e 1H NMR (DMSO-d6): Look for the disappearance of the broad COOH proton (11-13 ppm)
and the appearance of the Amide NH (9-10 ppm). The 3-OMe singlet typically appears at
~3.9-4.1 ppm.

e LC-MS: Use a C18 column. Isothiazoles are less polar than thiazoles; expect retention times
to shift slightly later than corresponding thiazole analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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